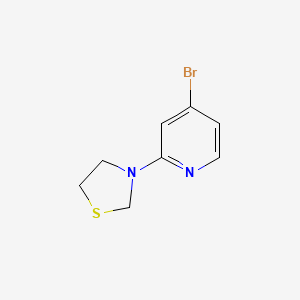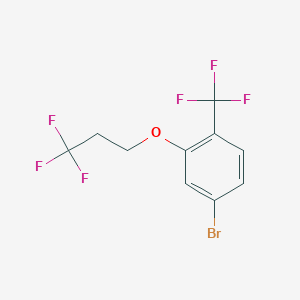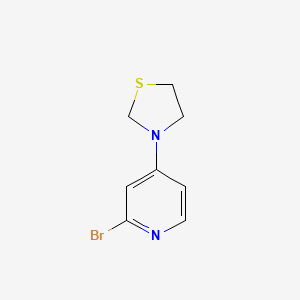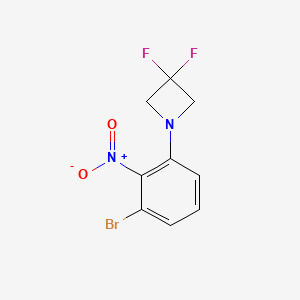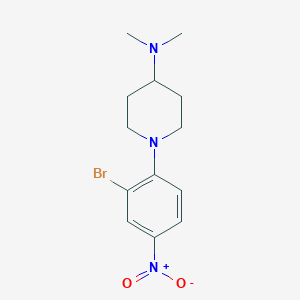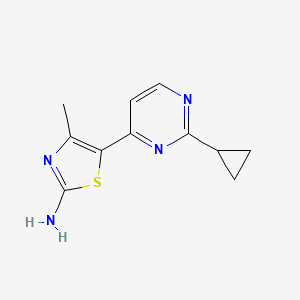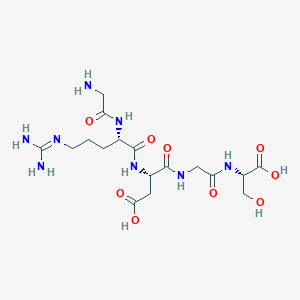
H-Gly-Arg-Asp-Gly-Ser-OH
Descripción general
Descripción
The compound H-Gly-Arg-Asp-Gly-Ser-OH is a pentapeptide consisting of glycine, arginine, aspartic acid, glycine, and serine. It is known for its role in cell adhesion and is often used in biological and medical research to study cell-matrix interactions. This peptide sequence is particularly significant because it mimics the cell attachment site of fibronectin, a high-molecular-weight glycoprotein of the extracellular matrix that binds to membrane-spanning receptor proteins called integrins.
Aplicaciones Científicas De Investigación
H-Gly-Arg-Asp-Gly-Ser-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigates cell adhesion, migration, and signaling pathways. It is particularly useful in studying integrin-mediated cell adhesion.
Medicine: Explores potential therapeutic applications, such as wound healing and tissue engineering. The peptide can promote cell attachment and proliferation on biomaterials.
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Arg-Asp-Gly-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The coupling reactions are facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In an industrial setting, the production of This compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the peptide, ensuring that the final product is of high purity and free from contaminants .
Análisis De Reacciones Químicas
Types of Reactions
H-Gly-Arg-Asp-Gly-Ser-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different protected amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups from disulfide bonds .
Mecanismo De Acción
The mechanism of action of H-Gly-Arg-Asp-Gly-Ser-OH involves its interaction with integrins on the cell surface. Integrins are transmembrane receptors that mediate cell-extracellular matrix adhesion. The peptide binds to the integrin receptors, mimicking the natural ligands like fibronectin. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and survival. The primary molecular targets are the integrin receptors, and the pathways involved include the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) signaling pathways .
Comparación Con Compuestos Similares
H-Gly-Arg-Asp-Gly-Ser-OH: can be compared with other similar peptides, such as:
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: This hexapeptide includes an additional proline residue, which can influence its binding affinity and biological activity.
H-Arg-Gly-Asp-Ser-OH: A shorter tetrapeptide that also mimics the cell attachment site of fibronectin but may have different binding characteristics.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another variant with an alanine substitution, which can alter its interaction with integrins.
These comparisons highlight the uniqueness of This compound in terms of its specific sequence and the resulting biological activities.
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-5-11(27)23-8(2-1-3-21-17(19)20)15(32)25-9(4-13(29)30)14(31)22-6-12(28)24-10(7-26)16(33)34/h8-10,26H,1-7,18H2,(H,22,31)(H,23,27)(H,24,28)(H,25,32)(H,29,30)(H,33,34)(H4,19,20,21)/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOAJVVLPHLOOI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


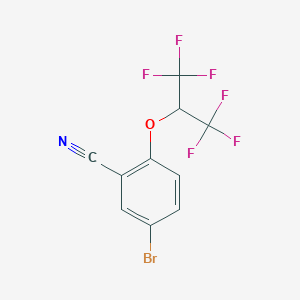


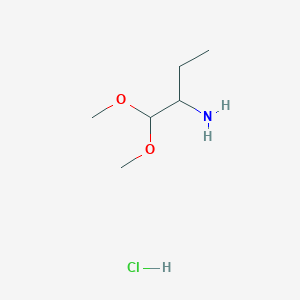
![2,2,2-trichloro-1-[1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B1446985.png)
